molecular formula C14H18N4O4S B4582789 N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4582789
M. Wt: 338.38 g/mol
InChI Key: USKDUNCQCUQSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles, forming more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, in the presence of a base.

    Coupling: Electrophiles like aryl halides, in the presence of a coupling catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various sulfonamide derivatives.

Scientific Research Applications

N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, a nitro group, and a benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-methyl-3-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-14(11(2)17(4)15-10)9-16(3)23(21,22)13-7-5-6-12(8-13)18(19)20/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKDUNCQCUQSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
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N-METHYL-3-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

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